1H-Pyrrole-3-carbonitrile, 2-methyl-5-(5-methylisoxazol-3-ylamino)-4-oxo-5-trifluoromethyl-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring fused with an isoxazole moiety. This compound is notable for its unique structural characteristics, which include a trifluoromethyl group and a cyano group. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of nitrile oxides with olefins, followed by functional group modifications . The reaction conditions often include the use of catalysts such as gold or copper, and the reactions are typically carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to modify specific functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE: This compound shares the isoxazole moiety but differs in its overall structure and functional groups.
5-METHYL-3-ISOXAZOLYL)METHANOL: Another similar compound with the isoxazole ring but different substituents.
Uniqueness
What sets 2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE apart is its combination of a trifluoromethyl group and a cyano group, which impart unique chemical and biological properties . These features make it particularly valuable in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C11H9F3N4O2 |
---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxo-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H9F3N4O2/c1-5-3-8(18-20-5)17-10(11(12,13)14)9(19)7(4-15)6(2)16-10/h3,16H,1-2H3,(H,17,18) |
InChI Key |
MWQBHMSMIKGTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2(C(=O)C(=C(N2)C)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.